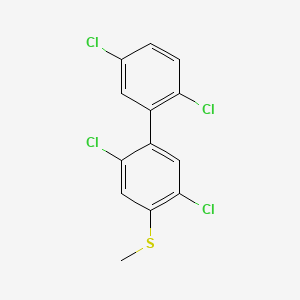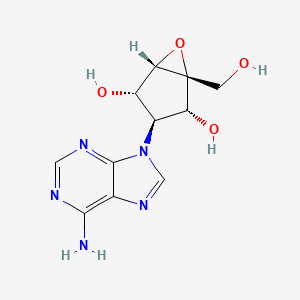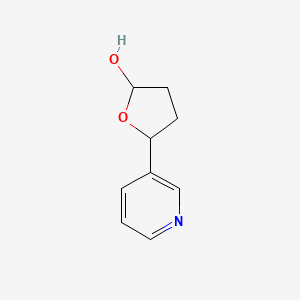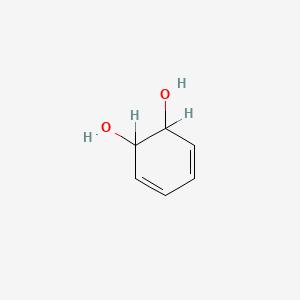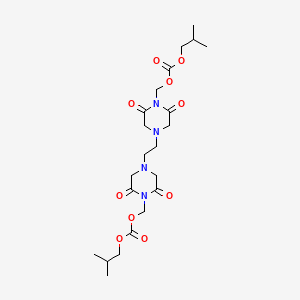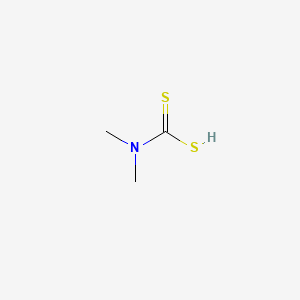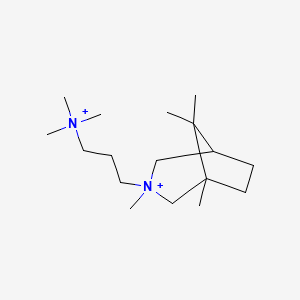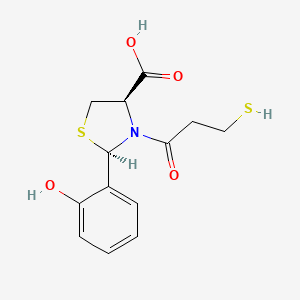
4-Nitrophenyl carbamate
Overview
Description
4-Nitrophenyl carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a nitrophenyl group attached to a carbamate moiety. This compound is widely used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with an amine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at temperatures ranging from 10 to 40°C for 1 to 2 hours with constant stirring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for the synthesis of this compound.
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and the corresponding amine.
Oxidation and Reduction: While less common, the nitro group in this compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include 4-nitrophenyl chloroformate and various amines. Conditions typically involve a base (e.g., TEA) and a solvent (e.g., THF) at moderate temperatures.
Hydrolysis: This reaction can be carried out in aqueous solutions under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The primary product is this compound.
Hydrolysis: The major products are 4-nitrophenol and the corresponding amine.
Scientific Research Applications
4-Nitrophenyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of other carbamates and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-nitrophenyl carbamate involves its interaction with nucleophiles. The nitrophenyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: A precursor used in the synthesis of 4-nitrophenyl carbamate.
4-Nitrophenyl acetate: Another nitrophenyl derivative used in biochemical assays.
Phenyl carbamate: A simpler carbamate without the nitro group.
Uniqueness
This compound is unique due to its nitrophenyl group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Its ability to act as a substrate in enzyme assays and its potential antimicrobial properties further distinguish it from other carbamates.
Properties
IUPAC Name |
(4-nitrophenyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFKWIKCUHNXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958730 | |
| Record name | 4-Nitrophenyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37689-86-4 | |
| Record name | 4-Nitrophenylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037689864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3S)-3-[[(2S)-1-(4-aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1210179.png)
